molecular formula C16H28O3 B14636037 [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid CAS No. 53889-43-3

[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid

Cat. No.: B14636037
CAS No.: 53889-43-3
M. Wt: 268.39 g/mol
InChI Key: ICYFKNMSSVGOGG-UHFFFAOYSA-N
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Description

[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure It consists of a cyclohexene ring substituted with a methylpent-3-enyl group and a methanol group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common approach is the alkylation of cyclohexene with 4-methylpent-3-enyl halide, followed by the reduction of the resulting product to introduce the methanol group. The final step involves the esterification of the alcohol with propanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alcohols and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the structure could lead to the development of new drugs with specific biological activities .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it valuable for creating specialized products .

Mechanism of Action

The mechanism of action of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding, while the propanoic acid moiety can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the methylpent-3-enyl group and propanoic acid moiety.

    Cyclohexanone: Contains a ketone group instead of the methanol and propanoic acid groups.

    4-Methylcyclohexanol: Similar but lacks the propanoic acid moiety.

Uniqueness

The uniqueness of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid lies in its combination of functional groups.

Properties

CAS No.

53889-43-3

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid

InChI

InChI=1S/C13H22O.C3H6O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;1-2-3(4)5/h4,6,13-14H,3,5,7-10H2,1-2H3;2H2,1H3,(H,4,5)

InChI Key

ICYFKNMSSVGOGG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(=CCCC1=CCC(CC1)CO)C

Origin of Product

United States

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